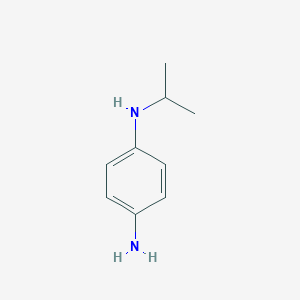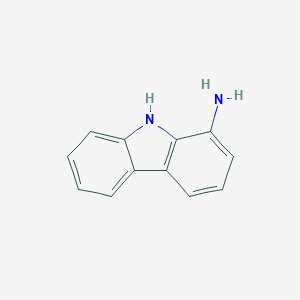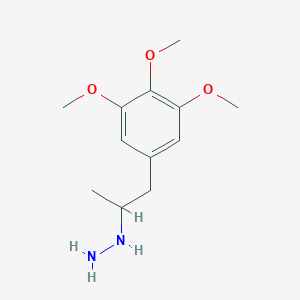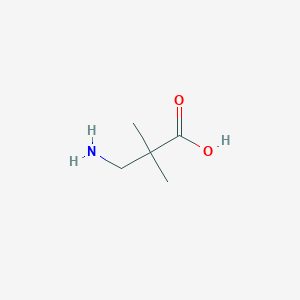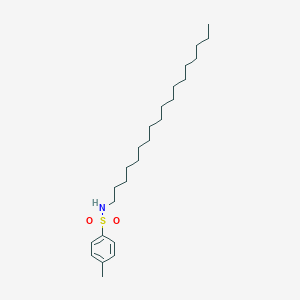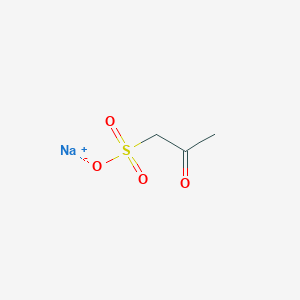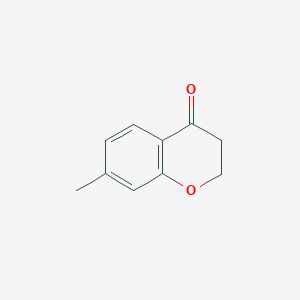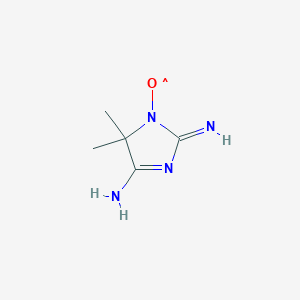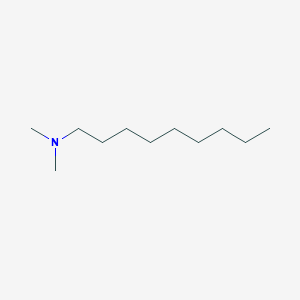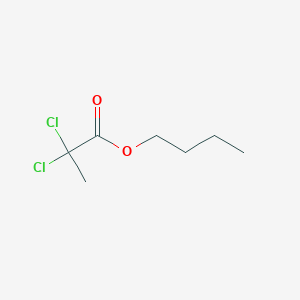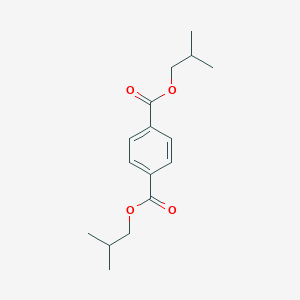
间苯二甲酸二异丁酯
描述
Diisobutyl terephthalate is an organic compound with the chemical formula C16H22O4. It is a diester derived from terephthalic acid and isobutanol. This compound is primarily used as a plasticizer, which enhances the flexibility and durability of plastic materials. It is a colorless, viscous liquid with a high boiling point and low volatility, making it suitable for various industrial applications.
科学研究应用
Diisobutyl terephthalate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the manufacture of flexible PVC, coatings, adhesives, and sealants.
作用机制
Target of Action
Diisobutyl terephthalate (DIBP) is a phthalate ester, primarily used as a plasticizer due to its flexibility and durability . The primary targets of DIBP are the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are ligand-activated nuclear transcription factors that play crucial roles in regulating cellular differentiation, development, and metabolism .
Mode of Action
The effects of DIBP exposure are mainly realized through its activation of PPARγ . Upon activation, PPARγ regulates the transcription of specific genes, leading to changes in cellular function . DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) in the body .
Biochemical Pathways
DIBP affects the PPARγ pathway . The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . The metabolism of DIBP to MIBP can further undergo oxidation to either 2OH-MiBP or 3OH-MiBP .
Pharmacokinetics
DIBP can be absorbed via oral ingestion and dermal exposure . Once absorbed, it is metabolized to MIBP, which is then excreted primarily via urine . The majority of the DIBP dose is excreted in the first 24 hours, with less than 1% excreted on the second day . The elimination half-time of MIBP is approximately 3.9 hours .
Result of Action
The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . This can potentially disrupt normal cellular processes and lead to adverse health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIBP. For instance, the presence of DIBP in various consumer products can lead to widespread human and environmental exposure . Furthermore, DIBP has been detected in food and measured in humans, indicating its pervasive presence in the environment . This widespread exposure can potentially increase the risk of adverse health effects associated with DIBP .
生化分析
Biochemical Properties
Diisobutyl terephthalate, like other phthalates, is known to disrupt the endocrine system, affecting reproductive health and physical development . It is observed that these contaminants can only be removed or degraded slowly and insignificantly by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .
Cellular Effects
Studies on similar compounds like DnBP and DiBP have shown that they can have significant effects on cell function . These compounds have been shown to have cytotoxic effects, targeting mitochondrial respiration, depleting mitochondrial ATP production, and increasing glycolytic metabolism .
Molecular Mechanism
It is known that it is formed by the esterification of isobutanol and phthalic anhydride
Temporal Effects in Laboratory Settings
In laboratory settings, Diisobutyl terephthalate has been shown to have temporal effects. For example, a study showed that the majority of the dose of DiBP was excreted in the first 24 hours, while only less than 1% of the dose was excreted in urine on day 2 .
Dosage Effects in Animal Models
Studies on similar compounds have shown that they can have significant effects at different dosages .
Metabolic Pathways
It is known that phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Subcellular Localization
A study has shown that a carboxylesterase was displayed on the surface of Escherichia coli cells, for use as a whole-cell biocatalyst in diisobutyl phthalate biodegradation .
准备方法
Synthetic Routes and Reaction Conditions: Diisobutyl terephthalate is synthesized through the esterification of terephthalic acid with isobutanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Terephthalic Acid+2Isobutanol→Diisobutyl Terephthalate+2Water
Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to remove the water formed during the reaction. This helps drive the reaction to completion. The crude product is then purified through distillation or recrystallization to obtain high-purity diisobutyl terephthalate.
Types of Reactions:
Hydrolysis: Diisobutyl terephthalate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding terephthalic acid and isobutanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, producing different esters and isobutanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or titanium isopropoxide.
Major Products Formed:
Hydrolysis: Terephthalic acid and isobutanol.
Transesterification: Various esters depending on the alcohol used and isobutanol.
相似化合物的比较
Di-n-butyl phthalate: Another phthalate ester used as a plasticizer, but with a different alkyl chain structure.
Diethyl phthalate: A phthalate ester with ethyl groups instead of isobutyl groups.
Di-2-ethylhexyl terephthalate: A terephthalate ester with longer alkyl chains, providing different plasticizing properties.
Uniqueness: Diisobutyl terephthalate is unique due to its specific alkyl chain structure, which imparts distinct physical properties such as lower volatility and higher boiling point compared to other phthalate esters. This makes it particularly suitable for applications requiring long-lasting flexibility and durability.
属性
IUPAC Name |
bis(2-methylpropyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWPGAPADIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171962 | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18699-48-4 | |
| Record name | Diisobutyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on identifying xanthine oxidase inhibitors from soy sauce. Why is the presence of diisobutyl terephthalate in soy sauce notable in this context?
A1: While the research paper itself doesn't delve into the specific properties of diisobutyl terephthalate, its identification in soy sauce is notable for two primary reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


